2-Amino-6-(5-thiazolyl)pyridine
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Overview
Description
2-Amino-6-(5-thiazolyl)pyridine is a heterocyclic compound that features both a pyridine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(5-thiazolyl)pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(5-thiazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
2-Amino-6-(5-thiazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(5-thiazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s ability to interact with microbial enzymes makes it a potential antimicrobial agent .
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the thiazole ring.
6-Amino-2-(5-thiazolyl)pyridine: A positional isomer with similar properties.
Uniqueness: 2-Amino-6-(5-thiazolyl)pyridine is unique due to the presence of both the pyridine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C8H7N3S |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
6-(1,3-thiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H,(H2,9,11) |
InChI Key |
LJTZOZMWHYQMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CN=CS2 |
Origin of Product |
United States |
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